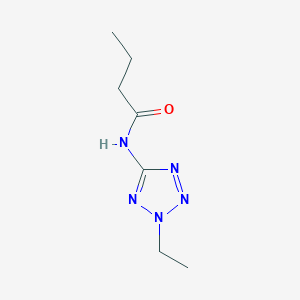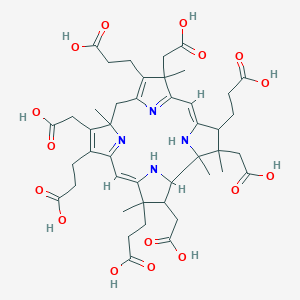
N-(2-ethyl-2H-tetraazol-5-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethyl-2H-tetraazol-5-yl)butanamide, also known as AETB, is a chemical compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research. AETB is a tetrazole derivative and is structurally similar to other tetrazole-containing compounds that have been found to exhibit biological activity. In Additionally, we will list future directions for research on AETB.
Aplicaciones Científicas De Investigación
N-(2-ethyl-2H-tetraazol-5-yl)butanamide has been found to have potential applications in a variety of scientific research areas. One of the primary uses of N-(2-ethyl-2H-tetraazol-5-yl)butanamide is as a fluorescent probe for detecting the presence of copper ions in biological systems. N-(2-ethyl-2H-tetraazol-5-yl)butanamide has also been used as a ligand for the synthesis of metal complexes, which have been found to exhibit biological activity. Additionally, N-(2-ethyl-2H-tetraazol-5-yl)butanamide has been investigated for its potential as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light and a photosensitizing agent.
Mecanismo De Acción
The mechanism of action of N-(2-ethyl-2H-tetraazol-5-yl)butanamide is not fully understood, but it is thought to involve the formation of a complex with metal ions such as copper. This complex can then interact with biological molecules such as proteins and DNA, leading to changes in their structure and function.
Biochemical and Physiological Effects:
N-(2-ethyl-2H-tetraazol-5-yl)butanamide has been found to exhibit a variety of biochemical and physiological effects in vitro. For example, N-(2-ethyl-2H-tetraazol-5-yl)butanamide has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. N-(2-ethyl-2H-tetraazol-5-yl)butanamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(2-ethyl-2H-tetraazol-5-yl)butanamide has been shown to have antioxidant activity, which may be beneficial in the treatment of diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-ethyl-2H-tetraazol-5-yl)butanamide in lab experiments is its fluorescent properties, which make it a useful tool for detecting the presence of copper ions in biological systems. Additionally, N-(2-ethyl-2H-tetraazol-5-yl)butanamide's ability to form metal complexes may make it a useful tool for the synthesis of new compounds with biological activity. However, one limitation of using N-(2-ethyl-2H-tetraazol-5-yl)butanamide is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(2-ethyl-2H-tetraazol-5-yl)butanamide. One area of interest is the development of new metal complexes using N-(2-ethyl-2H-tetraazol-5-yl)butanamide as a ligand, with the goal of identifying compounds with enhanced biological activity. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-ethyl-2H-tetraazol-5-yl)butanamide and its potential applications in photodynamic therapy. Finally, investigations into the potential toxicity of N-(2-ethyl-2H-tetraazol-5-yl)butanamide and its effects on biological systems are needed to ensure its safety for use in lab experiments.
Métodos De Síntesis
The synthesis of N-(2-ethyl-2H-tetraazol-5-yl)butanamide involves the reaction of 2-ethyl-2H-tetrazole-5-carboxylic acid with butanoyl chloride in the presence of a base such as triethylamine. The resulting product is N-(2-ethyl-2H-tetraazol-5-yl)butanamide, which can be purified using standard techniques such as column chromatography or recrystallization.
Propiedades
Nombre del producto |
N-(2-ethyl-2H-tetraazol-5-yl)butanamide |
|---|---|
Fórmula molecular |
C7H13N5O |
Peso molecular |
183.21 g/mol |
Nombre IUPAC |
N-(2-ethyltetrazol-5-yl)butanamide |
InChI |
InChI=1S/C7H13N5O/c1-3-5-6(13)8-7-9-11-12(4-2)10-7/h3-5H2,1-2H3,(H,8,10,13) |
Clave InChI |
DUUFAOAFBKVYMI-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=NN(N=N1)CC |
SMILES canónico |
CCCC(=O)NC1=NN(N=N1)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-({3-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B237759.png)

![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B237782.png)
![N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-pyridinecarboxamide](/img/structure/B237784.png)
![55-(2-Amino-2-oxoethyl)-42,62-di(ethylidene)-36-(1-hydroxyethyl)-33,51-dimethyl-15-methylidene-13,28,34,37,40,43,49,53,60,63-decaoxo-6,10,17,21,25,32,57-heptathia-14,29,35,38,41,44,50,54,61,64,65,66,67,68,69,70,71-heptadecazadecacyclo[31.19.12.14,52.15,8.19,12.116,19.120,23.124,27.156,59.044,48]henheptaconta-1(52),2,4(66),5(71),7,9(70),16(69),18,20(68),22,24(67),56(65)-dodecaene-30-carboxylic acid](/img/structure/B237786.png)

![5,10,15,20,25,30-Hexakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B237791.png)



